3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride
Overview
Description
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Structurally Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative similar to 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride, has been used in various alkylation and ring closure reactions to create a diverse library of compounds. These reactions involve forming dithiocarbamates, thioethers, and various cyclic structures like pyrazolines and pyridines (G. Roman, 2013).
Catalyst in Synthesis of Chromene Derivatives
Silica-bonded N-propylpiperazine, structurally related to this compound, has been used as a recyclable catalyst in synthesizing 3,4-dihydropyrano[c]chromene derivatives and biscoumarins. This catalyst facilitates the condensation of aromatic aldehydes with other compounds under specific conditions (K. Niknam et al., 2012).
Use in Preparing Pyran Derivatives
In another application, silica-bonded N-propylpiperazine sodium n-propionate, a compound related to this compound, acted as an efficient solid base catalyst for preparing various 4H-pyran derivatives. It demonstrated reuse potential in consecutive reactions without additional treatment (K. Niknam et al., 2013).
Pharmacological Research Tool
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a structurally related compound, has been identified as a nonpeptidic agonist of the urotensin-II receptor. It serves as a selective and drug-like pharmacological research tool, potentially leading to novel drug developments (G. Croston et al., 2002).
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those related to this compound, have been synthesized efficiently under microwave irradiation. These derivatives are significant in pharmaceuticals, suggesting the compound's role in facilitating rapid synthesis methods (H. G. Jaisinghani, B. M. Khadilkar, 1997).
Properties
IUPAC Name |
3,3-dimethyl-1-propylpiperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-4-6-11-7-5-10-9(2,3)8(11)12;/h10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSACXFDFXHUCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.